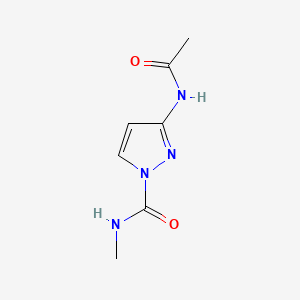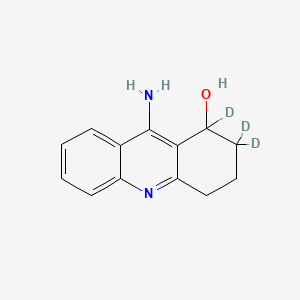
Cyclizine-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclizine-d4 Hydrochloride is a deuterated form of Cyclizine Hydrochloride, a piperazine-derivative antihistamine. It is primarily used as an antivertigo and antiemetic agent to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Cyclizine-d4 Hydrochloride can be synthesized through the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug . The deuterated form involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through specific deuteration techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is then purified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure its quality and consistency .
化学反应分析
Types of Reactions
Cyclizine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Cyclizine-d4 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques.
Biological Research: Utilized in studies involving the mechanisms of action of antihistamines and antiemetics.
Medical Research: Investigated for its potential therapeutic effects and safety profile in various clinical settings
作用机制
Cyclizine-d4 Hydrochloride exerts its effects by acting as an inverse agonist to histamine H1 receptors, thereby counteracting the effects of histamine. It increases the tone of the lower esophageal sphincter and reduces the sensitivity of the labyrinthine apparatus, which helps prevent nausea and vomiting . The compound also inhibits the emetic center in the midbrain, further contributing to its antiemetic properties .
相似化合物的比较
Similar Compounds
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Diphenhydramine: An antihistamine with sedative and antiemetic effects.
Promethazine: A phenothiazine derivative with strong antiemetic and sedative properties.
Uniqueness
Cyclizine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in drug research and development .
属性
IUPAC Name |
1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-AKJKYJKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)






